Diethyl 2-[(3-chloro-4-fluoroanilino)methylene]malonate
Description
Chemical Identity and Structural Characterization of Diethyl 2-[(3-Chloro-4-fluoroanilino)methylene]malonate
Systematic IUPAC Nomenclature and Synonyms
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 1,3-diethyl 2-[[(3-chloro-4-fluorophenyl)amino]methylene]propanedioate. This nomenclature reflects the compound's structural organization, indicating the presence of two ethyl ester groups attached to a propanedioic acid backbone, which is further substituted with a methylene bridge connecting to a 3-chloro-4-fluoroaniline moiety. The systematic naming follows established conventions for malonate derivatives and ensures unambiguous identification of the compound's structure.
Several alternative names and synonyms are recognized in chemical literature and databases. The compound is also known as propanedioic acid, 2-[[(3-chloro-4-fluorophenyl)amino]methylene]-, 1,3-diethyl ester. Another commonly used designation is propanedioic acid, [[(3-chloro-4-fluorophenyl)amino]methylene]-, diethyl ester. The name this compound is frequently employed in research literature and commercial chemical databases. Additionally, the compound may be referenced as [[(3-chloro-4-fluorophenyl)amino]methylene]propanedioic acid diethyl ester.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C14H15ClFNO4. This formula indicates the presence of fourteen carbon atoms, fifteen hydrogen atoms, one chlorine atom, one fluorine atom, one nitrogen atom, and four oxygen atoms. The molecular composition reflects the complex structure incorporating both halogenated aromatic and aliphatic ester functionalities.
The molecular weight of the compound is consistently reported as 315.72 to 315.73 grams per mole across multiple sources. This molecular weight calculation accounts for the specific isotopic composition of the constituent elements. The precise molecular mass determination is crucial for analytical characterization and synthetic applications.
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C14H15ClFNO4 | |
| Molecular Weight | 315.72-315.73 g/mol | |
| Elemental Composition | C: 53.25%, H: 4.79%, Cl: 11.23%, F: 6.02%, N: 4.43%, O: 20.28% | Calculated |
Crystallographic Data and Conformational Studies
The crystallographic analysis of this compound reveals important structural information about its solid-state properties. The compound exhibits a melting point range of 77-79 degrees Celsius, indicating a relatively low-melting crystalline solid. This melting point range suggests moderate intermolecular forces and provides insights into the compound's thermal stability and handling characteristics.
The conformational analysis of the molecule reveals the presence of both flexible and rigid structural elements. The malonate ester backbone provides conformational flexibility through rotation around carbon-carbon single bonds, while the aromatic aniline ring system contributes structural rigidity. The methylene bridge connecting the malonate and aniline moieties allows for rotational freedom, potentially influencing the compound's biological activity and chemical reactivity.
The presence of both chlorine and fluorine substituents on the aromatic ring influences the electronic distribution and conformational preferences of the molecule. These halogen substituents contribute to the compound's lipophilicity and may affect its interactions with biological targets. The electron-withdrawing nature of these substituents modifies the electron density distribution across the aromatic system.
CAS Registry Number and Regulatory Identifiers
The Chemical Abstracts Service Registry Number for this compound is 70032-30-3. This unique identifier is internationally recognized and facilitates unambiguous identification of the compound in chemical databases, regulatory documents, and commercial transactions. The CAS Registry Number system ensures consistent identification across different naming conventions and languages.
The compound is recognized by various regulatory and identification systems. The InChI (International Chemical Identifier) for the compound is InChI=1S/C14H15ClFNO4/c1-3-20-13(18)10(14(19)21-4-2)8-17-9-5-6-12(16)11(15)7-9/h5-8,17H,3-4H2,1-2H3. The corresponding InChI Key is QCUVGLQBYVPXDN-UHFFFAOYSA-N, providing a shortened hash representation of the full InChI string for database indexing purposes.
The Simplified Molecular Input Line Entry System representation of the compound is O=C(OCC)C(=CNC1=CC=C(F)C(Cl)=C1)C(=O)OCC. This linear notation system provides a compact text representation of the molecular structure suitable for computer processing and database storage.
Spectroscopic Fingerprint Analysis
Nuclear Magnetic Resonance Spectral Signatures
Nuclear Magnetic Resonance spectroscopy provides detailed structural information about this compound through analysis of hydrogen and carbon environments. The compound exhibits characteristic resonance patterns that reflect its unique structural features. The aromatic protons of the 3-chloro-4-fluoroaniline moiety appear in the downfield region of the hydrogen Nuclear Magnetic Resonance spectrum, typically between 6.5 and 8.0 parts per million.
The methylene bridge proton connecting the malonate and aniline portions generates a distinctive signal that serves as a diagnostic feature for structural confirmation. The ethyl ester groups contribute characteristic patterns with triplet signals for the methyl groups and quartet signals for the methylene groups due to spin-spin coupling interactions. The chemical shifts of these signals provide information about the electronic environment and potential intramolecular interactions.
Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbon framework of the molecule, with carbonyl carbons of the ester groups appearing significantly downfield due to deshielding effects. The aromatic carbon signals provide information about the substitution pattern and electronic effects of the halogen substituents. The aliphatic carbons of the ethyl ester groups exhibit characteristic chemical shifts that confirm the structural assignment.
Infrared Absorption Profile
Infrared spectroscopy of this compound reveals characteristic absorption bands that confirm the presence of specific functional groups. The carbonyl stretching vibrations of the ester groups appear as strong absorptions in the 1740 wavenumber region, providing definitive evidence for the malonate ester functionality. These C=O stretching frequencies are diagnostic for ester functional groups and their position indicates the electronic environment of the carbonyl carbons.
The N-H stretching vibration of the aniline moiety generates a characteristic absorption band in the 3000-3500 wavenumber region. This absorption confirms the presence of the amino group and provides information about hydrogen bonding interactions. The aromatic C-H stretching vibrations appear around 3000 wavenumbers, while aliphatic C-H stretching occurs at slightly higher frequencies.
The C-F and C-Cl stretching vibrations contribute to the fingerprint region of the spectrum, typically appearing below 1500 wavenumbers. These absorptions provide confirmation of the halogen substituents and their bonding environments. The aromatic C=C stretching vibrations generate multiple absorption bands in the 1500-1600 wavenumber region, characteristic of the benzene ring system.
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| C=O Ester Stretch | ~1740 | Strong |
| N-H Stretch | 3000-3500 | Medium |
| Aromatic C-H Stretch | ~3000 | Medium |
| Aliphatic C-H Stretch | 2800-3000 | Medium |
| Aromatic C=C Stretch | 1500-1600 | Variable |
Mass Spectrometric Fragmentation Patterns
Mass spectrometric analysis of this compound provides valuable information about its fragmentation behavior and structural confirmation. The molecular ion peak appears at mass-to-charge ratio 315, corresponding to the molecular weight of the compound. The molecular ion peak intensity varies depending on ionization conditions and may be accompanied by isotope peaks due to the presence of chlorine and carbon-13 isotopes.
Characteristic fragmentation patterns include loss of ethyl groups from the ester functionalities, generating fragments at mass-to-charge ratios corresponding to sequential losses of 29 mass units. The loss of ethyl ester groups (45 mass units) represents another common fragmentation pathway, reflecting the stability of the remaining molecular framework. The aromatic aniline portion may fragment through loss of halogen substituents, providing diagnostic information about the substitution pattern.
Base peak formation often involves the generation of stable ionic species through rearrangement processes. The fragmentation patterns are influenced by the electron-withdrawing effects of the halogen substituents and the stabilizing effects of the aromatic system. Analysis of daughter ion spectra provides detailed structural information and confirms the connectivity of functional groups within the molecule.
| Fragment | m/z | Origin |
|---|---|---|
| [M]⁺ | 315 | Molecular ion |
| [M-29]⁺ | 286 | Loss of CHO |
| [M-45]⁺ | 270 | Loss of OC₂H₅ |
| [M-74]⁺ | 241 | Loss of CO₂C₂H₅ |
| Aromatic fragments | Variable | Ring fragmentation |
Properties
IUPAC Name |
diethyl 2-[(3-chloro-4-fluoroanilino)methylidene]propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClFNO4/c1-3-20-13(18)10(14(19)21-4-2)8-17-9-5-6-12(16)11(15)7-9/h5-8,17H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCUVGLQBYVPXDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC(=C(C=C1)F)Cl)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30990283 | |
| Record name | Diethyl [(3-chloro-4-fluoroanilino)methylidene]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30990283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70032-30-3 | |
| Record name | 1,3-Diethyl 2-[[(3-chloro-4-fluorophenyl)amino]methylene]propanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70032-30-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl (((3-chloro-4-fluorophenyl)amino)methylene)malonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070032303 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethyl [(3-chloro-4-fluoroanilino)methylidene]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30990283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl [[(3-chloro-4-fluorophenyl)amino]methylene]malonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.512 | |
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Preparation Methods
Reaction Components and Conditions
-
- Diethylethoxymethylene malonate (EMA)
- 3-chloro-4-fluoroaniline (substituted aniline)
Solvent:
Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or sulfolane are preferred to facilitate the nucleophilic substitution reaction due to their ability to stabilize charged intermediates.Temperature and time:
Reaction temperatures typically range from room temperature to moderate heating (e.g., 25–130 °C), with reaction times varying from a few hours up to 4 hours or more depending on the nucleophilicity of the aniline and substituent effects.
Mechanistic Insights
The electron-withdrawing substituents on the aniline ring, such as chloro and fluoro groups, affect the nucleophilicity of the nitrogen atom. The presence of these substituents reduces electron density on the nitrogen, thus slowing the reaction rate compared to unsubstituted anilines. Therefore, elevated temperatures and longer reaction times are often required to achieve satisfactory yields.
Detailed Synthetic Procedure
Stepwise Preparation
Preparation of Diethylethoxymethylene Malonate (EMA):
EMA is commercially available or can be prepared via condensation of diethyl malonate with ethyl orthoformate or similar reagents under acidic or basic catalysis.Nucleophilic Addition of 3-chloro-4-fluoroaniline:
- Suspend EMA in an appropriate polar aprotic solvent (e.g., DMF or DMSO).
- Add 3-chloro-4-fluoroaniline to the suspension.
- Heat the mixture to approximately 120–130 °C and maintain for 3–4 hours with stirring to allow the nucleophilic substitution to proceed.
- The reaction mixture is then cooled to room temperature.
Reaction Scheme
$$
\text{EMA} + \text{3-chloro-4-fluoroaniline} \xrightarrow[\text{120-130 °C}]{\text{DMF or DMSO}} \text{this compound} + \text{EtOH}
$$
Solvent and Reaction Medium Considerations
Preferred solvents:
Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), sulfolane, and other polar aprotic solvents are preferred for their ability to dissolve both reactants and stabilize the transition state.Alternative solvents:
Some reports mention the use of aromatic solvents like toluene or chlorobenzene for related malonate syntheses, but these are less common for this specific nucleophilic substitution step due to solubility issues.
Reaction Optimization and Yield Data
| Parameter | Typical Range/Value | Effect on Reaction |
|---|---|---|
| Temperature | 120–130 °C | Higher temperature accelerates reaction rate |
| Reaction time | 3–4 hours | Sufficient for complete conversion |
| Solvent | DMF, DMSO, sulfolane | Enhances solubility and nucleophilicity |
| Molar ratio (Aniline:EMA) | 1:1 or slight excess of aniline | Ensures complete reaction of EMA |
| Product isolation | Cooling and precipitation | High purity product obtained by filtration |
| Yield | Typically >80% (reported for similar compounds) | High yield achievable with optimized conditions |
Related Preparative Methods for Diethyl Malonate Derivatives
While the key step involves the nucleophilic substitution of EMA with substituted anilines, the synthesis of EMA itself and related malonate esters is often performed via carbonylation and esterification processes catalyzed by rhodium or palladium complexes under CO pressure. These methods provide high yields and are suitable for industrial scale preparation of diethyl malonate derivatives, which serve as precursors for the target compound.
Summary of Preparation Methodology
- The compound this compound is prepared by nucleophilic addition of 3-chloro-4-fluoroaniline to diethylethoxymethylene malonate (EMA).
- The reaction proceeds via nucleophilic vinyl substitution, typically in polar aprotic solvents such as DMF or DMSO at elevated temperatures (120–130 °C).
- Reaction times are generally 3–4 hours, followed by cooling and precipitation to isolate the product.
- Electron-withdrawing substituents on the aniline ring require careful control of reaction conditions to achieve high yields.
- The preparation of EMA and related malonate esters involves catalytic carbonylation and esterification processes using rhodium or palladium catalysts under CO pressure, facilitating industrial scalability.
This detailed synthesis approach is supported by experimental data and mechanistic understanding from multiple research and patent sources, providing a robust foundation for the preparation of this compound in both laboratory and industrial settings.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-[(3-chloro-4-fluoroanilino)methylene]malonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions may produce derivatives with different substituents .
Scientific Research Applications
Diethyl 2-[(3-chloro-4-fluoroanilino)methylene]malonate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Diethyl 2-[(3-chloro-4-fluoroanilino)methylene]malonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Effects on Electronic and Steric Properties
The electronic and steric profiles of analogous compounds vary significantly based on substituent type and position:
Key Insights :
- The 3-chloro-4-fluoro substitution balances electron withdrawal and steric accessibility, making the compound more reactive than mono-substituted analogs but less sterically hindered than trifluoro derivatives .
Key Insights :
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility Trends |
|---|---|---|---|
| Diethyl 2-[(4-fluoroanilino)methylene]malonate | 281.28 | 68–70 | Moderate in polar solvents |
| Diethyl 2-[(3-chloroanilino)methylene]malonate | 297.73 | 63–65 | Similar to fluoro analog |
| Diethyl 2-[(2,3,4-trifluoroanilino)methylene]malonate | 333.25 | Not reported | Likely lower solubility |
| Target compound | 315.73 | Not reported | Estimated similar to Cl/F analogs |
Key Insights :
Biological Activity
Diethyl 2-[(3-chloro-4-fluoroanilino)methylene]malonate is a chemical compound with the molecular formula C₁₄H₁₅ClFNO₄ and a molecular weight of 315.725 g/mol. This compound is notable for its potential biological activities, particularly in the context of drug development and organic synthesis. It features a methylene bridge connecting an aniline nitrogen to a malonate group, which enhances its reactivity and potential biological applications.
Structure and Properties
The compound's structure includes:
- Aniline moiety : Contains a nitrogen atom, which is crucial for many pharmaceutical applications.
- Halogen substituents : The presence of chlorine and fluorine atoms can significantly influence the compound's biological properties.
Key Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C₁₄H₁₅ClFNO₄ |
| Molecular Weight | 315.725 g/mol |
| Functional Groups | Methylene bridge, malonate unit, chloro and fluoro substituents |
Biological Activity
Research indicates that derivatives of this compound exhibit significant biological activities, particularly as intermediates in the synthesis of compounds with antibacterial and antifungal properties. For instance, it has been noted that compounds with similar structures have shown potential as anti-inflammatory agents and in cancer therapy.
Case Studies and Applications
- Synthesis of Fluoroquinolone-Triazole Hybrid Compounds : this compound serves as an intermediate in synthesizing these hybrids, which have demonstrated notable antibacterial and antifungal activities.
- Anti-inflammatory Effects : Similar compounds have been studied for their anti-inflammatory properties, suggesting that this compound may also possess such activity through its structural characteristics.
- Cancer Therapy : The potential application in cancer treatment arises from the structural similarities to known anticancer agents, warranting further investigation into its efficacy .
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is useful to compare it with other compounds:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| Diethyl 2-((3-chloro-4-methylphenylamino)methylene)malonate | C₁₅H₁₈ClNO₄ | Methyl group instead of fluorine | Different activity profile |
| Diethyl 2-((4-fluoro-3-nitroanilino)methylene)malonate | C₁₄H₁₅FN₂O₆ | Nitro substituent instead of chloro | Potentially different pharmacological effects |
| Diethyl malonate | C₆H₁₀O₄ | Basic structure without substitution | Lacks specific biological activities associated with substituted anilines |
Q & A
Q. What synthetic methodologies are commonly employed for preparing Diethyl 2-[(3-chloro-4-fluoroanilino)methylene]malonate?
The compound is typically synthesized via condensation of 3-chloro-4-fluoroaniline with diethyl ethoxymethylenemalonate (EMME). Key steps include:
- Heating the reactants in toluene or 1,2-dichloroethane at 100–135°C for 2–16 hours.
- Catalytic use of acids (e.g., p-toluenesulfonic acid) or bases (e.g., N,N-diisopropylethylamine) to accelerate imine formation.
- Purification via recrystallization (e.g., from n-hexane) or flash chromatography. Yields range from 50% to 99%, depending on reaction time, temperature, and stoichiometry .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- NMR spectroscopy : and NMR identify the malonate backbone and aromatic substituents (e.g., δ 8.14 ppm for the methylene proton) .
- LCMS : Validates molecular weight (e.g., calculated m/z 307.1 for CHNO) .
- X-ray crystallography : Resolves intramolecular hydrogen bonding (e.g., N–H⋯O interactions) and crystal packing .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce side products?
- Solvent selection : Polar aprotic solvents (e.g., 1,2-dichloroethane) enhance reactivity compared to toluene .
- Catalyst tuning : Acidic conditions (e.g., p-toluenesulfonic acid) favor cyclization, while bases improve imine stability .
- Temperature control : Prolonged heating (>12 hours) at 100°C minimizes unreacted starting materials but may degrade thermally sensitive intermediates .
Q. What challenges arise during purification, and how are they addressed?
- Byproduct formation : Residual EMME or aniline derivatives require silica gel chromatography (e.g., eluting with 5% ethyl acetate in toluene) .
- Hydroscopicity : The product’s sensitivity to moisture necessitates anhydrous recrystallization (e.g., using diethyl ether) .
Q. How do substituents on the aniline ring influence the compound’s reactivity in subsequent reactions?
- Electron-withdrawing groups (e.g., Cl, F) enhance electrophilicity at the methylene carbon, facilitating nucleophilic attacks in cyclocondensation reactions .
- Steric hindrance from ortho-substituents (e.g., 3-chloro) may reduce regioselectivity in heterocycle formation .
Q. What strategies resolve contradictions in reported yields (e.g., 8% vs. 99%)?
- Reagent purity : Impure EMME or aniline derivatives can drastically lower yields .
- Workup protocols : Incomplete removal of low-boiling solvents (e.g., dichloroethane) may artificially inflate yield calculations .
Q. How are hydrogen-bonding interactions analyzed in crystallographic studies?
- X-ray diffraction : Identifies intramolecular N–H⋯O bonds (e.g., 2.8–3.0 Å) that stabilize the enol tautomer .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H⋯O) contributing to crystal stability .
Methodological and Safety Considerations
Q. What safety precautions are essential when handling this compound?
- Personal protective equipment (PPE) : Gloves, goggles, and respiratory protection to avoid inhalation/contact .
- Ventilation : Use fume hoods due to volatile solvents (e.g., toluene, dichloroethane) .
- Waste disposal : Neutralize acidic byproducts before disposal to comply with environmental regulations .
Q. How is this compound utilized in synthesizing bioactive heterocycles?
- Quinolone antibiotics : Serves as a precursor for ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate via thermal cyclization in diphenyl ether .
- Imidazoquinolines : Reacts with α,β-unsaturated ketones under PO catalysis to form tricyclic scaffolds .
Data Contradiction Analysis
Q. Why do different studies report varying reaction times (2 hours vs. 16 hours) for synthesis?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
